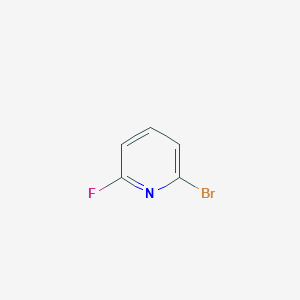

2-ブロモ-6-フルオロピリジン

概要

説明

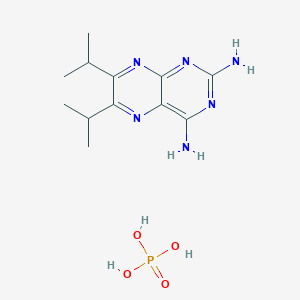

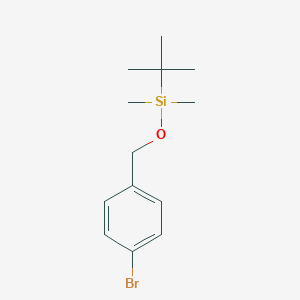

2-Bromo-6-fluoropyridine is an important chemical compound used in a variety of scientific applications. It is a brominated fluorinated pyridine, which is a heterocyclic aromatic compound that is used as a building block for a variety of organic compounds. Its chemical formula is C5H3BrFN, and it is a colorless solid with a melting point of 70°C. 2-Bromo-6-fluoropyridine has been used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.

科学的研究の応用

化学合成におけるビルディングブロック

2-ブロモ-6-フルオロピリジンは、フッ素化ビルディングブロックの一種です . さまざまな化学反応で使用して、より複雑な分子を合成することができます。 そのユニークな構造により、新規な反応や合成経路の探求が可能になります.

創薬

この化合物は、創薬の分野で使用することができます. 薬物分子中のフッ素原子の存在は、代謝安定性、バイオアベイラビリティ、標的タンパク質への結合などの特性を向上させる可能性があります。 したがって、2-ブロモ-6-フルオロピリジンは、フッ素化された薬物候補の合成に使用できます。

材料科学

材料科学において、2-ブロモ-6-フルオロピリジンは、フッ素化された材料の合成に使用できます. フッ素化された材料は、高い熱安定性や耐薬品性など、多くの用途で有用なユニークな特性を示すことがよくあります。

触媒研究

2-ブロモ-6-フルオロピリジンは、触媒研究にも使用できます. この化合物は、触媒反応の基質として役立ち、研究者はさまざまな触媒のメカニズムと効率を研究できます。

フルオロピリジンの合成

2-ブロモ-6-フルオロピリジンは、他のフルオロピリジンの合成に使用できます . フルオロピリジンは、芳香環に強い電子求引性置換基が存在するため、興味深く独特な物理的、化学的、生物学的特性を持つ化合物群です .

放射性標識化合物の製造

この化合物は、F-18置換ピリジンの合成に使用できます . これらの放射性標識化合物は、さまざまな生物学的用途における潜在的な画像化剤として特に注目されています .

Safety and Hazards

“2-Bromo-6-fluoropyridine” is classified as a combustible liquid . It is associated with several hazard statements including H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

将来の方向性

While the future directions of “2-Bromo-6-fluoropyridine” are not explicitly mentioned in the search results, it is known that fluoropyridines are important building blocks for bioactive medicinal molecules, advanced materials, and organometallic catalysts . They are used in the construction of supramolecular frames and dye-sensitized solar cells, as well as precursors of organometallic catalysts . Therefore, the future directions of “2-Bromo-6-fluoropyridine” could involve its use in these areas.

作用機序

Target of Action

2-Bromo-6-fluoropyridine is a versatile building block used in the synthesis of a wide range of compounds . It is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of 2-Bromo-6-fluoropyridine are the organic groups involved in these reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Bromo-6-fluoropyridine interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with the organic group . Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-6-fluoropyridine are primarily those involved in the synthesis of complex organic compounds . The compound’s role in these pathways is to facilitate the formation of carbon-carbon bonds, enabling the construction of larger, more complex molecules .

Result of Action

The primary result of 2-Bromo-6-fluoropyridine’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . These compounds can have a wide range of applications, from pharmaceuticals to materials science .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-fluoropyridine can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For example, Suzuki-Miyaura reactions typically require a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions, can significantly impact the efficiency and selectivity of the reaction .

生化学分析

Biochemical Properties

The biochemical properties of 2-Bromo-6-fluoropyridine are not well-studied. It is known that halogenated pyridines can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the pyridine and the halogens attached to it .

Cellular Effects

Halogenated pyridines can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

特性

IUPAC Name |

2-bromo-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932219 | |

| Record name | 2-Bromo-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144100-07-2 | |

| Record name | 2-Bromo-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-bromo-6-fluoropyridine in the synthesis of NVP-2, a selective CDK9 inhibitor?

A1: 2-Bromo-6-fluoropyridine serves as a crucial building block in the synthesis of NVP-2. The research paper describes a convergent synthetic route where 2-bromo-6-fluoropyridine is introduced via a nucleophilic substitution reaction with an intermediate compound (a pyrrolidine derivative synthesized from malononitrile). This step is followed by a Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid, ultimately leading to the formation of a key intermediate (7) in the NVP-2 synthesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)

![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)

![but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone](/img/structure/B132668.png)